(1S,5R)-3-[2-(dimethylamino)-4-methylpyrimidine-5-carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
(1S,5R)-3-[2-(dimethylamino)-4-methylpyrimidine-5-carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-[2-(dimethylamino)-4-methylpyrimidine-5-carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions using dimethylamine.
Construction of the bicyclic core: This is typically accomplished through cyclization reactions, which may require specific catalysts and controlled temperatures to ensure the correct stereochemistry.
Final coupling and functionalization: The final steps involve coupling the pyrimidine moiety with the bicyclic core and introducing the propyl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3-[2-(dimethylamino)-4-methylpyrimidine-5-carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst or using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(1S,5R)-3-[2-(dimethylamino)-4-methylpyrimidine-5-carbonyl]-6-propyl-3,6-diazabicyclo[32
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Investigating its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Exploring its pharmacological properties, including its efficacy and safety as a drug candidate for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1S,5R)-3-[2-(dimethylamino)-4-methylpyrimidine-5-carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-3-[2-(dimethylamino)-4-methylpyrimidine-5-carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one: shares structural similarities with other bicyclic compounds and pyrimidine derivatives.
Glatiramer acetate: An immunomodulator used to treat multiple sclerosis, which interacts with immune cells to modulate their activity.
Uniqueness
The uniqueness of (1S,5R)-3-[2-(dimethylamino)-4-methylpyrimidine-5-carbonyl]-6-propyl-3,6-diazabicyclo[322]nonan-7-one lies in its specific bicyclic structure and the presence of both a pyrimidine ring and a dimethylamino group
Properties
IUPAC Name |
(1S,5R)-3-[2-(dimethylamino)-4-methylpyrimidine-5-carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-5-8-23-14-7-6-13(16(23)24)10-22(11-14)17(25)15-9-19-18(21(3)4)20-12(15)2/h9,13-14H,5-8,10-11H2,1-4H3/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMUDCCZTWLULA-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=CN=C(N=C3C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CN=C(N=C3C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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